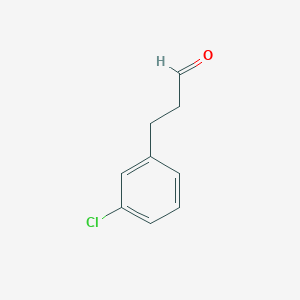

3-(3-chlorophenyl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMNINPBAOTMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439543 | |

| Record name | 3-(3-CHLOROPHENYL)PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136415-83-3 | |

| Record name | 3-(3-CHLOROPHENYL)PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136415-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(3-chlorophenyl)propanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 3-(3-chlorophenyl)propanal, a key intermediate in the synthesis of various pharmaceutical compounds. While specific literature detailing the synthesis of this exact molecule is not abundant, this document outlines the most promising methodologies based on well-established chemical transformations and analogous reactions. The guide offers detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of this aldehyde is therefore of significant interest. This guide explores two primary and highly effective synthetic strategies: the oxidation of the corresponding alcohol and the selective reduction of an unsaturated precursor.

Route 1: Oxidation of 3-(3-chlorophenyl)propan-1-ol

This approach is highly attractive due to the commercial availability of the starting material, 3-(3-chlorophenyl)propan-1-ol. The oxidation of this primary alcohol to the desired aldehyde can be achieved using a variety of mild and selective oxidizing agents. Two of the most reliable and commonly employed methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1]

Method 1a: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[2][3] This method is known for its mild reaction conditions and high yields, avoiding the use of heavy metals.[4]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C in a dry ice/acetone bath.

-

Activator Addition: Oxalyl chloride (1.2 equivalents) is slowly added to the cooled dichloromethane.

-

DMSO Addition: A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane is added dropwise, ensuring the internal temperature does not exceed -60 °C. The reaction is stirred for 45 minutes.

-

Base Addition: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

Method 1b: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild and highly selective method for oxidizing primary alcohols to aldehydes.[1] It employs a hypervalent iodine reagent, Dess-Martin periodinane, and offers the advantages of neutral reaction conditions and a simple work-up.[5]

-

Reaction Setup: To a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask is added solid sodium bicarbonate (NaHCO₃, 2.0 equivalents).

-

Reagent Addition: Dess-Martin periodinane (1.1 equivalents) is added portion-wise to the stirred suspension at room temperature.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 1-3 hours.

-

Work-up: The reaction mixture is diluted with diethyl ether and poured into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously until the layers are clear.

-

Extraction and Drying: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous magnesium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Route 2: Selective Reduction of 3-(3-chlorophenyl)propenal

This two-step route involves the initial synthesis of the α,β-unsaturated aldehyde, 3-(3-chlorophenyl)propenal, followed by the selective reduction of the carbon-carbon double bond.

Step 2a: Synthesis of 3-(3-chlorophenyl)propenal

The precursor, 3-(3-chlorophenyl)propenal, can be synthesized via an Aldol condensation between 3-chlorobenzaldehyde and acetaldehyde.

-

Reaction Setup: A solution of 3-chlorobenzaldehyde (1.0 equivalent) in ethanol is prepared in a round-bottom flask and cooled in an ice bath.

-

Base and Reagent Addition: An aqueous solution of sodium hydroxide (NaOH) is added, followed by the slow, dropwise addition of acetaldehyde (1.2 equivalents).

-

Reaction: The mixture is stirred at low temperature for several hours and then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Step 2b: Selective Hydrogenation

The selective reduction of the C=C bond in 3-(3-chlorophenyl)propenal can be achieved through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst. The key is to control the reaction conditions to avoid over-reduction of the aldehyde functionality.[3] The use of catalyst poisons like diphenylsulfide can enhance the chemoselectivity of this transformation.[3]

-

Reaction Setup: A solution of 3-(3-chlorophenyl)propenal (1.0 equivalent) in a suitable solvent such as ethyl acetate or ethanol is placed in a hydrogenation vessel.

-

Catalyst Addition: 10% Palladium on carbon (Pd/C, 1-5 mol%) is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-4 atm). The reaction is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or gas chromatography (GC) to ensure the starting material is consumed without significant formation of 3-(3-chlorophenyl)propan-1-ol.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude this compound is purified by flash column chromatography or distillation.

Data Presentation: Comparison of Synthetic Routes

| Parameter | Swern Oxidation | Dess-Martin Oxidation | Selective Hydrogenation |

| Starting Material | 3-(3-chlorophenyl)propan-1-ol | 3-(3-chlorophenyl)propan-1-ol | 3-(3-chlorophenyl)propenal |

| Key Reagents | (COCl)₂, DMSO, Et₃N | Dess-Martin Periodinane | Pd/C, H₂ |

| Reaction Temperature | -78 °C to room temp. | Room temperature | Room temperature |

| Typical Reaction Time | 2-4 hours | 1-3 hours | 2-8 hours |

| Typical Yield | High (85-95%) | High (90-98%) | Good to High (80-95%) |

| Advantages | - Mild conditions- No heavy metals- Readily available reagents | - Very mild and neutral- High selectivity- Simple work-up | - High atom economy- Clean reaction |

| Disadvantages | - Requires low temperatures- Formation of odorous DMS | - Reagent is expensive- Stoichiometric waste | - Requires specialized hydrogenation equipment- Potential for over-reduction |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The oxidation of the commercially available 3-(3-chlorophenyl)propan-1-ol via Swern or Dess-Martin oxidation offers a direct and high-yielding approach. Alternatively, the selective hydrogenation of 3-(3-chlorophenyl)propenal provides another robust method. The choice of the optimal route will depend on factors such as the availability of starting materials and reagents, the scale of the synthesis, and the equipment available in the laboratory. This guide provides the necessary detailed protocols and comparative data to enable researchers to make an informed decision and proceed with the synthesis of this important chemical intermediate.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 4. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 3-(3-chlorophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(3-chlorophenyl)propanal, a key intermediate in the development of various pharmaceutical compounds. The methodologies presented are based on established chemical transformations, offering a comparative analysis to aid researchers in selecting the most suitable route based on factors such as yield, reaction conditions, and scalability.

Executive Summary

The synthesis of this compound can be effectively achieved through several strategic approaches. The most prominent and well-documented pathways include the oxidation of the corresponding alcohol, the selective reduction of an unsaturated precursor, and a Heck coupling reaction to construct the carbon skeleton. Each of these routes offers distinct advantages and is amenable to various laboratory settings. This guide details the experimental protocols for each pathway, presents quantitative data in a clear, tabular format, and provides visual diagrams of the reaction workflows.

I. Oxidation of 3-(3-chlorophenyl)propan-1-ol

The oxidation of the commercially available 3-(3-chlorophenyl)propan-1-ol is a direct and highly effective method for the preparation of this compound. The key to this approach is the use of mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. Several reliable methods are available, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium chlorochromate (PCC).

Experimental Protocols

A. Swern Oxidation

The Swern oxidation is known for its mild reaction conditions and high yields.[1][2][3][4][5]

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2-2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the internal temperature at -78 °C. Stir the mixture for 15-30 minutes.

-

Add a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 45-60 minutes at this temperature.

-

Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

-

B. Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a selective and mild oxidation of alcohols to aldehydes.[6][7][8][9][10]

-

Procedure:

-

To a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by the addition of a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by chromatography.

-

C. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the conversion of primary alcohols to aldehydes.[11][12]

-

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in DCM in one portion.

-

Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by flash chromatography if necessary.

-

Quantitative Data for Oxidation of Primary Alcohols

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Swern Reagents | DCM | -78 to RT | 2-4 | 85-95 |

| Dess-Martin Periodinane | DCM | Room Temperature | 1-3 | 90-98 |

| PCC | DCM | Room Temperature | 1-2 | 80-90 |

Note: Yields are typical for the oxidation of primary alcohols to aldehydes and may vary for the specific substrate.

II. Selective Hydrogenation of 3-(3-chlorophenyl)cinnamaldehyde

This pathway involves the selective reduction of the carbon-carbon double bond of 3-(3-chlorophenyl)cinnamaldehyde, leaving the aldehyde functionality intact. This precursor can be synthesized via a Claisen-Schmidt condensation between 3-chlorobenzaldehyde and acetaldehyde. The selective hydrogenation is a well-established transformation, often employing heterogeneous catalysts.[13][14][15][16][17]

Experimental Protocol

-

Procedure:

-

To a solution of 3-(3-chlorophenyl)cinnamaldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or isopropanol), add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

-

The reaction is stirred vigorously at room temperature until the starting material is consumed, as monitored by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to give the crude this compound.

-

The product can be purified by vacuum distillation or column chromatography.

-

Quantitative Data for Selective Hydrogenation

| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Pd/C | Ethanol | 1-5 | Room Temperature | 2-12 | 80-95 |

| Ru complexes | Biphasic | 1 | 80 | 1 | Variable |

Note: Yields and selectivity can be highly dependent on the catalyst, solvent, and reaction conditions.[13][14]

III. Heck Coupling of a 3-Chlorophenyl Halide with an Acrolein Acetal

This pathway builds the carbon skeleton of the target molecule through a palladium-catalyzed Heck coupling reaction between a 3-chlorophenyl halide (e.g., 3-chloro-iodobenzene or 3-chloro-bromobenzene) and an acrolein acetal, such as acrolein diethyl acetal. The resulting unsaturated acetal is then hydrolyzed and the carbon-carbon double bond is selectively reduced.[18][19]

Experimental Protocol

-

Procedure:

-

Heck Coupling: In a reaction vessel, combine the 3-chlorophenyl halide (1.0 equivalent), acrolein diethyl acetal (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., K₂CO₃ or Et₃N) in a suitable solvent such as DMF or acetonitrile.[18] The mixture is heated (typically 80-120 °C) until the starting halide is consumed. After cooling, the reaction is worked up by filtration and extraction to isolate the crude 3-(3-chlorophenyl)acrolein diethyl acetal.

-

Hydrolysis: The crude acetal is dissolved in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 2M HCl) and stirred at room temperature until the hydrolysis is complete (monitored by TLC). The product, 3-(3-chlorophenyl)acrolein, is then isolated by extraction.

-

Selective Reduction: The obtained 3-(3-chlorophenyl)acrolein is then subjected to selective hydrogenation of the double bond as described in Pathway II.

-

Quantitative Data for Heck Coupling Route

| Step | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Heck Coupling | Pd(OAc)₂ / Base | DMF | 90 | 4-12 | 70-90 |

| Hydrolysis | 2M HCl | THF/Water | Room Temperature | 1-4 | >95 |

| Reduction | Pd/C, H₂ | Ethanol | Room Temperature | 2-12 | 80-95 |

Note: Yields are representative and can be optimized by adjusting reaction parameters.[18]

Conclusion

The synthesis of this compound can be approached through several viable and efficient pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The oxidation of 3-(3-chlorophenyl)propan-1-ol offers the most direct and often highest-yielding approach, contingent on the commercial availability of the starting alcohol. The selective hydrogenation of 3-(3-chlorophenyl)cinnamaldehyde provides an excellent alternative, particularly if the unsaturated aldehyde is readily accessible. The Heck coupling route, while longer, is a powerful method for constructing the carbon framework from simpler precursors. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Dess-Martin Oxidation [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 3-(3-chlorophenyl)propionaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-(3-chlorophenyl)propionaldehyde, a key intermediate in the synthesis of various pharmaceutical and organic compounds. This document details experimental protocols, presents comparative quantitative data, and illustrates the logical workflows of the synthetic pathways.

Executive Summary

The synthesis of 3-(3-chlorophenyl)propionaldehyde can be effectively achieved through several key methodologies, each with distinct advantages and disadvantages. The most prominent routes include the oxidation of 3-(3-chlorophenyl)propan-1-ol, the hydroformylation of 3-chlorostyrene, and the reduction of 3-(3-chlorophenyl)propionic acid. The selection of a specific pathway is contingent upon factors such as the availability of starting materials, desired yield and purity, and scalability. This guide offers a detailed examination of these methods to aid researchers in making informed decisions for their synthetic strategies.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to 3-(3-chlorophenyl)propionaldehyde, providing a clear comparison of their performance metrics.

| Parameter | Route 1: Oxidation of Alcohol | Route 2: Hydroformylation of Alkene | Route 3: Reduction of Carboxylic Acid |

| Starting Material | 3-(3-chlorophenyl)propan-1-ol | 3-Chlorostyrene | 3-(3-chlorophenyl)propionic acid |

| Key Reagents | Swern: Oxalyl chloride, DMSO, TriethylaminePCC: Pyridinium chlorochromate | Rhodium-based catalyst, Syngas (CO/H₂) | Thionyl chloride, Lithium tri-tert-butoxyaluminum hydride |

| Typical Yield | 85-95% (estimated for analogous reactions) | 88-95% (for branched aldehyde in analogous reactions)[1] | ~85% (estimated for analogous reactions) |

| Purity | High (>97%) | Moderate (requires purification from regioisomer) | High (>97%) |

| Reaction Temperature | Swern: -78°C to room temperaturePCC: Room temperature | 30°C[1] | 0°C to room temperature |

| Key Advantages | High yield, high purity, mild reaction conditions (Swern). | Atom-economical, direct conversion from alkene. | Readily available starting material. |

| Key Disadvantages | Requires pre-synthesis of the alcohol precursor. | Formation of regioisomers, requires high-pressure equipment. | Multi-step process, use of reactive reagents. |

Detailed Experimental Protocols

Route 1: Oxidation of 3-(3-chlorophenyl)propan-1-ol

This route involves the oxidation of the primary alcohol, 3-(3-chlorophenyl)propan-1-ol, to the corresponding aldehyde. Two common and effective methods are the Swern oxidation and the use of Pyridinium Chlorochromate (PCC).

1.1. Synthesis of Starting Material: 3-(3-chlorophenyl)propan-1-ol

The precursor alcohol can be synthesized by the reduction of 3-(3-chlorophenyl)propionic acid with borane in tetrahydrofuran, typically achieving a high yield.[2]

1.2. Experimental Protocol: Swern Oxidation

The Swern oxidation is a mild and highly efficient method that avoids the use of heavy metals.[3][4][5]

-

Reagents and Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

3-(3-chlorophenyl)propan-1-ol

-

Anhydrous dichloromethane (DCM)

-

Dry ice/acetone bath

-

-

Procedure:

-

To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add DMSO (2.2 equivalents) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Stir for 45 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise and stir for an additional 15 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

1.3. Experimental Protocol: PCC Oxidation

PCC is a versatile oxidizing agent for converting primary alcohols to aldehydes.[6][7]

-

Reagents and Materials:

-

Pyridinium chlorochromate (PCC)

-

3-(3-chlorophenyl)propan-1-ol

-

Anhydrous dichloromethane (DCM)

-

Celite or silica gel

-

-

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM, add a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM in one portion.

-

Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by column chromatography on silica gel.

-

Route 2: Hydroformylation of 3-Chlorostyrene

This method involves the rhodium-catalyzed addition of a formyl group and a hydrogen atom across the double bond of 3-chlorostyrene.[1] This reaction can produce both the branched (2-(3-chlorophenyl)propanal) and the desired linear (3-(3-chlorophenyl)propionaldehyde) isomers. The regioselectivity can be influenced by the choice of ligands and reaction conditions.

2.1. Synthesis of Starting Material: 3-Chlorostyrene

3-Chlorostyrene can be prepared by the dehydration of 1-(3-chlorophenyl)ethanol using potassium hydrogen sulfate.[8][9]

2.2. Experimental Protocol: Rhodium-Catalyzed Hydroformylation

-

Reagents and Materials:

-

3-Chlorostyrene

-

Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂)

-

Phosphine ligand (e.g., triphenylphosphine)

-

Toluene (anhydrous and degassed)

-

Syngas (CO/H₂, 1:1 mixture)

-

High-pressure autoclave

-

-

Procedure:

-

In a high-pressure autoclave under an inert atmosphere, dissolve [Rh(COD)Cl]₂ (0.1 mol%) and the phosphine ligand (e.g., 0.6 mol%) in toluene.

-

Add 3-chlorostyrene (1.0 equivalent) to the solution.

-

Seal the autoclave, purge with syngas, and then pressurize with syngas to the desired pressure (e.g., 4.0 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 30 °C) and stir for 12-48 hours.

-

After cooling and carefully depressurizing the autoclave, analyze the product mixture by GC and GC-MS to determine yield and regioselectivity.

-

Concentrate the reaction mixture under reduced pressure and purify the desired linear aldehyde by column chromatography.

-

Route 3: Reduction of 3-(3-chlorophenyl)propionic acid

Direct reduction of a carboxylic acid to an aldehyde is challenging. A more reliable two-step approach involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by a mild reduction.

3.1. Synthesis of Starting Material: 3-(3-chlorophenyl)propionic acid

This starting material can be synthesized from 3-chlorobenzyl chloride and diethyl malonate in a multi-step process involving hydrolysis and decarboxylation, with a reported yield of 85.6%.[10]

3.2. Experimental Protocol: Two-Step Reduction

-

Reagents and Materials:

-

3-(3-chlorophenyl)propionic acid

-

Thionyl chloride (SOCl₂)

-

Lithium tri-tert-butoxyaluminum hydride

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Step 1: Formation of 3-(3-chlorophenyl)propionyl chloride

-

In a round-bottom flask, reflux a mixture of 3-(3-chlorophenyl)propionic acid (1.0 equivalent) and thionyl chloride (1.2 equivalents) for 2 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

-

-

Step 2: Reduction to 3-(3-chlorophenyl)propionaldehyde

-

Dissolve the crude acid chloride in anhydrous THF and cool the solution to -78 °C.

-

Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 equivalents) in THF to the stirred acid chloride solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography on silica gel.

-

-

Visualizations

Synthetic Pathways Overview

Caption: Overview of the three main synthetic routes to 3-(3-chlorophenyl)propionaldehyde.

Experimental Workflow for Swern Oxidation

Caption: Step-by-step workflow for the Swern oxidation of 3-(3-chlorophenyl)propan-1-ol.

Logical Relationship in Hydroformylation

Caption: Regioselectivity in the hydroformylation of 3-chlorostyrene.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-(3-Chlorophenyl)propan-1-ol|lookchem [lookchem.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Chlorostyrene | 2039-85-2 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

Technical Guide: 3-(3-chlorophenyl)propanal (CAS 136415-83-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-(3-chlorophenyl)propanal (CAS Number: 136415-83-3), a chemical intermediate with potential applications in organic synthesis and pharmaceutical development. Due to a notable scarcity of published research directly pertaining to this specific compound, this document compiles available data and presents extrapolated information from structurally analogous molecules. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for synthesis and analysis, adapted from related compounds, are provided.

Chemical and Physical Properties

Basic chemical and physical properties of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 136415-83-3 | [1][2] |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Density | 1.145 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.539 | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

| SMILES | O=CCCC1=CC=CC(Cl)=C1 | [1] |

| InChI | 1S/C9H9ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2 | [2] |

| InChI Key | GAMNINPBAOTMLA-UHFFFAOYSA-N | [2] |

Synthesis Protocols

While specific literature on the synthesis of this compound is limited, established methods for analogous compounds such as 3-(3-chloro-4-fluorophenyl)propanal can be adapted. Two common synthetic routes are detailed below.

Route 1: Oxidation of 3-(3-chlorophenyl)propan-1-ol

This route involves the oxidation of the corresponding primary alcohol.

Experimental Protocol:

-

Alcohol Preparation: 3-(3-chlorophenyl)propan-1-ol can be synthesized via the reduction of 3-chlorophenylacetone using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol. The reaction is typically conducted at room temperature.

-

Oxidation: To a solution of 3-(3-chlorophenyl)propan-1-ol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, triethylamine) at low temperatures (-78 °C for Swern oxidation).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for Swern oxidation). Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chlorophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)propanal is an aromatic aldehyde of interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Its reactivity is primarily dictated by the aldehyde functional group and the substituted phenyl ring. This technical guide provides a comprehensive overview of its physicochemical properties, along with detailed experimental protocols for its synthesis and analysis, to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Where experimental data is not available, predicted values or data from analogous compounds are provided and noted.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][3] |

| Boiling Point | 240 °C | [2] |

| Melting Point | Data not available | |

| Density | 1.145 g/mL | [2][4] |

| Water Solubility | Data not available (predicted to be low) | |

| Refractive Index | n20/D 1.539 | [4] |

| CAS Number | 136415-83-3 | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(3-Chlorophenyl)propionaldehyde, Benzenepropanal, 3-chloro- | [3] |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-(3-chlorophenyl)propan-1-ol. This method offers good yields and avoids harsh reaction conditions.

Experimental Protocol: Oxidation of 3-(3-chlorophenyl)propan-1-ol

Objective: To synthesize this compound via the oxidation of 3-(3-chlorophenyl)propan-1-ol.

Materials:

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve 3-(3-chlorophenyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. Alternatively, Dess-Martin periodinane (DMP) (1.2 equivalents) can be used.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting alcohol spot and the appearance of a new, lower Rf spot corresponding to the aldehyde indicates the reaction is proceeding.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts (if using PCC) or other solid byproducts. Wash the silica gel pad with additional dichloromethane.

-

Purification: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Collect the fractions containing the purified product, combine them, and remove the solvent under reduced pressure to yield this compound as a liquid. Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectral data for this compound in CDCl₃ are provided below, based on the analysis of structurally similar compounds.[7][8]

¹H NMR (400 MHz, CDCl₃):

-

δ ~9.8 (t, 1H): Aldehydic proton (-CHO).

-

δ ~7.2-7.3 (m, 4H): Aromatic protons.

-

δ ~2.95 (t, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

-

δ ~2.75 (t, 2H): Methylene protons adjacent to the aldehyde group (-CH₂-CHO).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~201: Aldehydic carbon (-CHO).

-

δ ~140-125: Aromatic carbons.

-

δ ~45: Methylene carbon (-CH₂-CHO).

-

δ ~30: Methylene carbon (Ar-CH₂-).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.[7][8][9][10]

-

Molecular Ion (M⁺): m/z 168 and 170 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

-

Major Fragments:

-

m/z 140/142: Loss of ethylene (C₂H₄) via McLafferty rearrangement.

-

m/z 139/141: Loss of the formyl radical (•CHO).

-

m/z 125: Loss of the propanal side chain.

-

m/z 91: Tropylium ion, a common fragment for benzyl-containing compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of this compound by GC-MS is outlined below.[8][11][12][13][14]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms or equivalent).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides essential physicochemical data and robust experimental protocols for the synthesis and analysis of this compound. The information presented herein is intended to facilitate further research and application of this compound in various fields of chemical and pharmaceutical sciences. While some experimental values are yet to be reported, the provided data from analogous compounds and established analytical techniques offer a strong foundation for its characterization.

References

- 1. appchemical.com [appchemical.com]

- 2. 3-(3-chlorophenyl)propionaldehyde [stenutz.eu]

- 3. 3-(3-Chlorophenyl)propionaldehyde | C9H9ClO | CID 10419579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(3-クロロフェニル)プロピオンアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(3-Chlorophenyl)propan-1-ol | 22991-03-3 | XAA99103 [biosynth.com]

- 6. 3-(3-Chlorophenyl)propan-1-ol | C9H11ClO | CID 9989667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. biolmolchem.com [biolmolchem.com]

- 12. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 13. shimadzu.com [shimadzu.com]

- 14. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(3-chlorophenyl)propanal molecular weight and formula

An In-depth Technical Guide to 3-(3-chlorophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis methodologies, safety protocols, and its role as a precursor in the development of pharmacologically active compounds. The guide is intended to serve as a critical resource for researchers and professionals engaged in organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights to facilitate its effective and safe utilization in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is an aromatic aldehyde characterized by a propanal group attached to a chlorophenyl ring at the meta position. This substitution pattern is crucial for its reactivity and subsequent use in multi-step syntheses.

-

IUPAC Name : this compound[1]

-

Molecular Formula : C₉H₉ClO[1]

-

Molecular Weight : 168.62 g/mol [1]

-

CAS Number : 136415-83-3[1]

-

SMILES String : Clc1cccc(CCC=O)c1

-

InChI Key : GAMNINPBAOTMLA-UHFFFAOYSA-N

The presence of both an aldehyde functional group and a chlorinated aromatic ring makes this compound a versatile bifunctional molecule. The aldehyde allows for nucleophilic additions and reductions, while the chloro-substituted phenyl ring can participate in various cross-coupling reactions.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental design. The compound is a liquid at room temperature with a density greater than water.

| Property | Value | Source |

| Form | Liquid | |

| Density | 1.145 g/mL at 25 °C | |

| Refractive Index | n20/D 1.539 | |

| Flash Point | > 110 °C (>230 °F) - closed cup | |

| Molecular Weight | 168.62 g/mol | [1][2][3] |

| Molecular Formula | C₉H₉ClO | [1][2][3] |

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves the selective oxidation of the corresponding primary alcohol, 3-(3-chlorophenyl)propan-1-ol. This precursor is readily accessible and its oxidation provides a direct route to the target aldehyde.

Experimental Protocol: Oxidation of 3-(3-chlorophenyl)propan-1-ol

This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind this choice of reaction is the high selectivity of modern oxidizing agents for primary alcohols, minimizing over-oxidation to the carboxylic acid.

-

Precursor Preparation : The starting material, 3-(3-chlorophenyl)propan-1-ol, can be synthesized via reduction of a corresponding ester or acid, or procured from commercial vendors.[4][5][6]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(3-chlorophenyl)propan-1-ol in a suitable organic solvent such as dichloromethane (DCM).

-

Oxidation : Cool the solution in an ice bath. Add a mild and selective oxidizing agent, such as Pyridinium chlorochromate (PCC) or a Dess-Martin periodinane-based reagent, portion-wise to the stirred solution. The use of a mild oxidant is critical to prevent the formation of the corresponding carboxylic acid.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up and Purification : Upon completion, quench the reaction and filter the mixture to remove oxidant byproducts. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound via alcohol oxidation.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The aldehyde functionality is a key handle for introducing nitrogen-containing heterocycles, a common motif in many centrally acting drugs.

A significant application is in the synthesis of arylpiperazine derivatives. These scaffolds are prevalent in compounds targeting serotonin and dopamine receptors, which are implicated in depression and psychosis. For instance, derivatives of 1-(3-chlorophenyl)piperazine are core components of antidepressant drugs.[7] The synthesis often involves a reductive amination reaction between an aldehyde, like this compound, and a piperazine derivative. This reaction forms a new carbon-nitrogen bond, extending the molecular framework to build compounds with desired pharmacological profiles.[8]

Safety, Handling, and Storage

As a reactive chemical, proper safety precautions are imperative when handling this compound. It is classified as hazardous under the Globally Harmonized System (GHS).

GHS Hazard Classification

-

Pictograms : GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word : Danger

-

Hazard Statements :

Handling and Personal Protective Equipment (PPE)

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

-

Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[9]

-

Skin Protection : Use impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[9][10]

-

Respiratory Protection : If exposure limits are exceeded, use a full-face respirator.[9]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a chemical intermediate of significant utility in organic synthesis and medicinal chemistry. Its molecular structure offers dual reactivity, making it a versatile precursor for a range of more complex molecules, including potential therapeutics. This guide has provided essential technical information regarding its identity, properties, synthesis, and safe handling to support its effective application by researchers and drug development professionals. Adherence to the safety protocols outlined is crucial for mitigating risks associated with its use.

References

- 1. 3-(3-Chlorophenyl)propionaldehyde | C9H9ClO | CID 10419579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Chlorophenyl)propionaldehyde - Amerigo Scientific [amerigoscientific.com]

- 3. appchemical.com [appchemical.com]

- 4. 3-(3-Chlorophenyl)-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(3-Chlorophenyl)propan-1-ol | C9H11ClO | CID 9989667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(3-Chlorophenyl)propan-1-ol|lookchem [lookchem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(3-chlorophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-chlorophenyl)propanal, a key chemical intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, safety information, predicted spectroscopic data, and relevant experimental protocols. Furthermore, it explores the synthesis of this compound and the potential pharmacological pathways of its derivatives, making it a valuable resource for professionals in organic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde.[1] Its properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2][3] |

| CAS Number | 136415-83-3 | [2][3] |

| Appearance | Liquid | [3] |

| Density | 1.145 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.539 | [3] |

| Flash Point | > 110 °C (>230.0 °F) - closed cup | [3] |

| InChIKey | GAMNINPBAOTMLA-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=CC(=C1)Cl)CCC=O | [1] |

Safety and Hazard Information

This compound is classified as hazardous. The relevant GHS hazard statements are summarized below.

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Data sourced from PubChem and commercial supplier information.[1][3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Spectroscopic Data (Predicted)

3.1. Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | t | 1H | Aldehydic proton (-CHO) |

| ~7.2-7.3 | m | 4H | Aromatic protons (Ar-H) |

| ~2.95 | t | 2H | Methylene protons (-CH₂-CHO) |

| ~2.75 | t | 2H | Methylene protons (Ar-CH₂-) |

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Predicted based on analogous structures.

3.2. Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~201 | Aldehydic carbon (-CHO) |

| ~142 | Aromatic carbon (C-Cl) |

| ~134 | Aromatic carbon (C-ipso) |

| ~130 | Aromatic carbon (CH) |

| ~128 | Aromatic carbon (CH) |

| ~127 | Aromatic carbon (CH) |

| ~126 | Aromatic carbon (CH) |

| ~45 | Methylene carbon (-CH₂-CHO) |

| ~28 | Methylene carbon (Ar-CH₂-) |

Solvent: CDCl₃. Predicted based on known chemical shifts for substituted benzenes and aliphatic aldehydes.[4][5][6]

3.3. Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920, 2850 | Medium | Aliphatic C-H stretch |

| ~2720 | Weak | Aldehydic C-H stretch |

| ~1725 | Strong | Carbonyl (C=O) stretch |

| ~1590, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~780 | Strong | C-Cl stretch |

Predicted based on characteristic absorption bands for functional groups.[7]

3.4. Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 168/170 | Molecular ion peak [M]⁺, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 140/142 | Loss of ethylene (-C₂H₄) |

| 125 | Loss of propanal moiety (-C₃H₅O) |

| 111/113 | Chlorotropylium ion |

Ionization method: Electron Ionization (EI). Fragmentation patterns are predicted based on common pathways for similar molecules.[8]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound. These protocols are based on established chemical literature for similar compounds.[9]

4.1. Synthesis via Oxidation of 3-(3-chlorophenyl)propan-1-ol

This common and effective method involves the oxidation of the corresponding primary alcohol.

Materials:

-

3-(3-chlorophenyl)propan-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve 3-(3-chlorophenyl)propan-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the filtrate sequentially with a saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

4.2. Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

4.2.2. Infrared (IR) Spectroscopy [9]

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.2.3. Mass Spectrometry (MS) [9]

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying attention to the isotopic pattern of chlorine.[9]

Visualizations

5.1. Synthetic Pathway

The following diagram illustrates a common synthetic route to this compound.

Caption: A typical synthetic workflow for this compound.

5.2. Logical Relationship of Derivatives in Drug Development

Derivatives of this compound have been investigated for their potential as anticonvulsant and antidepressant agents.[10][11][12] The diagram below illustrates the logical progression from the core chemical structure to its potential biological targets.

Caption: Logical workflow from a core structure to biological targets.

5.3. Potential Signaling Pathways of Derivatives

The derivatives of this compound have shown affinity for several key neurological targets. The diagram below speculates on the potential signaling pathways that might be modulated by these compounds, leading to therapeutic effects.

Caption: Potential mechanisms of action for derived therapeutic agents.

References

- 1. 3-(3-Chlorophenyl)propionaldehyde | C9H9ClO | CID 10419579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-chlorophenyl)propionaldehyde [stenutz.eu]

- 3. 3-(3-Chlorophenyl)propionaldehyde 95 136415-83-3 [sigmaaldrich.com]

- 4. C-13 nmr spectrum of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. mdpi.com [mdpi.com]

Structural Characterization of 3-(3-Chlorophenyl)propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 3-(3-chlorophenyl)propanal, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established spectroscopic principles and data from structurally analogous compounds. This guide also furnishes detailed experimental protocols for acquiring such data and presents a logical workflow for the structural elucidation of novel chemical entities.

Introduction

This compound is an aromatic aldehyde of interest in organic synthesis, potentially serving as a precursor for more complex molecules in the pharmaceutical and agrochemical industries. Its structure, comprising a propanal moiety attached to a 3-chlorinated phenyl ring, offers multiple sites for chemical modification. Accurate structural confirmation is paramount for its application in multi-step syntheses and for regulatory purposes. This guide serves as a practical reference for the analytical methodologies required for the comprehensive characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the analysis of similar structures and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.82 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~7.28 | Singlet (s) | 1H | Aromatic proton (H-2) |

| ~7.24 | Triplet (t) | 1H | Aromatic proton (H-5) |

| ~7.19 | Doublet (d) | 1H | Aromatic proton (H-6) |

| ~7.12 | Doublet (d) | 1H | Aromatic proton (H-4) |

| ~2.98 | Triplet (t) | 2H | Methylene protons (-CH₂-CHO) |

| ~2.78 | Triplet (t) | 2H | Methylene protons (Ar-CH₂-) |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~201.5 | Aldehydic carbon (-CHO) |

| ~142.8 | Aromatic carbon (C-1) |

| ~134.5 | Aromatic carbon (C-3) |

| ~129.9 | Aromatic carbon (C-5) |

| ~128.6 | Aromatic carbon (C-6) |

| ~126.7 | Aromatic carbon (C-2) |

| ~126.5 | Aromatic carbon (C-4) |

| ~45.2 | Methylene carbon (-CH₂-CHO) |

| ~28.1 | Methylene carbon (Ar-CH₂-) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920, ~2850 | Medium | Aliphatic C-H stretch |

| ~2720, ~2820 | Weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1595, ~1570, ~1475 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1100, ~800 | Strong | C-Cl stretch |

| ~780, ~680 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Notes |

| 168/170 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 139 | [M-CHO]⁺ | Loss of the formyl radical. |

| 125 | [C₇H₆Cl]⁺ | Benzylic cation resulting from cleavage of the propyl chain. |

| 111 | [C₆H₄Cl]⁺ | Phenyl cation with chlorine. |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement). |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a spectral width of 220-250 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is obtained by ratioing the sample spectrum against the background.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Procedure:

-

Sample Introduction: Introduce a small, diluted sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

-

Visualizations

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the structural characterization of a novel or synthesized compound like this compound.

Caption: Workflow for structural elucidation.

Experimental Workflow for NMR Analysis

The following diagram outlines the key steps in performing an NMR analysis.

3-(3-Chlorophenyl)propanal: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 3-(3-chlorophenyl)propanal as a versatile building block in organic chemistry. This document provides a thorough overview of its chemical and physical properties, detailed synthetic protocols, and its applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Compound Profile

This compound is a substituted aromatic aldehyde that serves as a key intermediate in various organic transformations. Its chemical structure, featuring a reactive aldehyde functionality and a chlorinated phenyl ring, makes it a valuable precursor for the introduction of the 3-chlorophenylpropyl moiety into larger molecules.

Table 1: Physical and Chemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| CAS Number | 136415-83-3 |

| Appearance | Liquid |

| Density | 1.145 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.539 |

| Boiling Point | Not readily available |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

| SMILES | C1=CC(=CC(=C1)Cl)CCC=O |

| InChI | InChI=1S/C9H9ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2 |

| InChIKey | GAMNINPBAOTMLA-UHFFFAOYSA-N |

Safety Information: [1]

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. The following protocols are adapted from established procedures for analogous compounds and are expected to provide good yields of the target molecule.

Two-Step Synthesis via Horner-Wadsworth-Emmons Olefination and Subsequent Hydrogenation

This widely used method involves the olefination of 3-chlorobenzaldehyde to form an α,β-unsaturated aldehyde, followed by the selective reduction of the carbon-carbon double bond.

Experimental Protocol:

Step 1: Synthesis of (E)-3-(3-chlorophenyl)propenal via Horner-Wadsworth-Emmons Reaction

-

Materials:

-

3-Chlorobenzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere at 0 °C, slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Cool the resulting ylide solution back to 0 °C and add a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (E)-3-(3-chlorophenyl)propenal.

-

Step 2: Selective Hydrogenation to this compound

-

Materials:

-

(E)-3-(3-chlorophenyl)propenal

-

Palladium on carbon (5% or 10% w/w)

-

Ethyl acetate or Ethanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve (E)-3-(3-chlorophenyl)propenal (1.0 eq) in ethyl acetate or ethanol in a suitable hydrogenation vessel.

-

Carefully add a catalytic amount of palladium on carbon.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

-

Synthesis via Wittig Reaction and Hydrolysis

An alternative two-step approach involves the formation of a vinyl ether from 3-chlorobenzaldehyde, followed by acidic hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 1-Chloro-3-(2-methoxyvinyl)benzene via Wittig Reaction [3]

-

Materials:

-

(Methoxymethyl)triphenylphosphonium chloride

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

3-Chlorobenzaldehyde

-

-

Procedure:

-

To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.

-

Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.

-

Add a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the vinyl ether as a mixture of E/Z isomers.

-

Step 2: Hydrolysis to this compound [3]

-

Materials:

-

1-Chloro-3-(2-methoxyvinyl)benzene

-

Tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (e.g., 2 M)

-

-

Procedure:

-

Dissolve the vinyl ether (1.0 eq) in a mixture of THF and aqueous HCl.

-

Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

-

Reactions of this compound as a Building Block

The aldehyde functionality of this compound allows for a variety of subsequent transformations, making it a valuable intermediate in multi-step syntheses.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. This compound can be reacted with primary or secondary amines in the presence of a reducing agent to yield the corresponding amines.

Experimental Protocol: Reductive Amination with Dimethylamine

-

Materials:

-